(2R,3R,4S,5R,6S)-2-(Acetoxymethyl)-6-(phenylthio)tetrahydro-2H-pyran-3,4,5-triyl triacetate
Overview
Description
(2R,3R,4S,5R,6S)-2-(Acetoxymethyl)-6-(phenylthio)tetrahydro-2H-pyran-3,4,5-triyl triacetate is a useful research compound. Its molecular formula is C20H24O9S and its molecular weight is 440.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 129250. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Crystal Structure and Synthesis
- A study by Mönch et al. (2013) describes the crystal structure of a similar compound, showcasing its chair conformation and noting the absence of significant interactions like hydrogen bonds in the crystal (Mönch et al., 2013).
Novel Sugar Molecule Synthesis
- Research by Mohammed et al. (2020) involved the synthesis of a new sugar imine molecule using D-glucose and a concept of click chemistry, indicating the versatility of these compounds in creating novel structures (Mohammed et al., 2020).
N-Glucosylated Substituted Anilines
- Pogrebnoi (2015) demonstrated the synthesis of N-glucosylated anilines using similar compounds, highlighting their potential use in the synthesis of complex organic structures (Pogrebnoi, 2015).
Carbohydrate Derivative Synthesis
- A study by Lian et al. (2011) synthesized novel derivatives of a similar compound, providing insights into the applications in carbohydrate chemistry (Lian et al., 2011).
Biocatalytic Synthesis
- Gümüş and Tanyeli (2010) utilized enzymatic methods for the stereoselective synthesis of carbasugar derivatives from related compounds, showcasing the bio-catalytic potential of these molecules (Gümüş & Tanyeli, 2010).
C-Linked Disaccharide Mimetics
- Harding et al. (2003) explored the synthesis of stereoisomeric C-linked disaccharide mimetics using dipyranones, which are closely related to the compound , highlighting their role in creating biologically active mimetics (Harding et al., 2003).
Substituted Tetrahydropyrones Synthesis
- Zaware et al. (2011) synthesized a library of substituted tetrahydropyrones, demonstrating the compound's utility in creating structurally diverse compounds for biological screening (Zaware et al., 2011).
Mechanism of Action
Target of Action
It is known that this compound is widely employed in the field of biomedicine and serves a multitude of purposes .
Mode of Action
It is known to function as a substrate in meticulous biochemical investigations, aiding in the comprehensive exploration of glycan-binding proteins and their intricate interactions .
Properties
IUPAC Name |
[(2R,3R,4S,5R,6S)-3,4,5-triacetyloxy-6-phenylsulfanyloxan-2-yl]methyl acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24O9S/c1-11(21)25-10-16-17(26-12(2)22)18(27-13(3)23)19(28-14(4)24)20(29-16)30-15-8-6-5-7-9-15/h5-9,16-20H,10H2,1-4H3/t16-,17-,18+,19-,20+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCKOUAWEMPKIAT-OBKDMQGPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)SC2=CC=CC=C2)OC(=O)C)OC(=O)C)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)SC2=CC=CC=C2)OC(=O)C)OC(=O)C)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24O9S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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